4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
4-Fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole derivative featuring a fluorinated benzamide moiety and a tetrahydrofuran (THF) substituent at the 2-position of the benzimidazole core. This compound combines structural elements known to enhance bioavailability (fluorine substitution) and modulate solubility (THF ring) .
Properties
IUPAC Name |
4-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXOYLVCPEMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the benzimidazole intermediate.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzimidazole intermediate with a suitable benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Benzamide and Benzimidazole Features
The compound shares a benzamide-benzimidazole scaffold with several analogues:
- Benzimidazole Sulfonyl Derivatives (e.g., 2-n-butyl-5-chloro-1H-benzimidazole sulfonates): These compounds, such as those in , replace the THF group with sulfonyl moieties, which increase molecular weight and may enhance receptor binding specificity .
- Fluorinated Benzamides: and highlight fluorophenyl benzamides with trifluoropropoxy groups, demonstrating that fluorine substitution improves metabolic stability and membrane permeability compared to non-fluorinated analogues .
Table 1: Substituent Effects on Key Properties
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The target compound’s THF substituent may introduce steric hindrance, reducing planarity compared to 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide (14.1° dihedral angle in ). Intramolecular hydrogen bonds in the latter stabilize its crystal structure, whereas the THF group could promote intermolecular interactions with solvents, enhancing solubility .
- Thermodynamic Stability : Fluorine’s electron-withdrawing effect stabilizes the benzamide moiety, as seen in fluorinated benzamides in and .
Biological Activity
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is C18H19FN4O2, with a molecular weight of 361.4 g/mol. The compound features a benzimidazole core, a tetrahydrofuran ring, and a fluoro substituent that enhances its solubility and may influence its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole |
| Functional Groups | Fluoro, amide, tetrahydrofuran |
| Molecular Weight | 361.4 g/mol |
Preliminary studies suggest that 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide interacts with various biological macromolecules, potentially acting as an enzyme inhibitor or modulator of protein-ligand interactions. The presence of the sulfonamide group in related compounds has shown significant biological activity, indicating that similar mechanisms may be at play for this compound.
In Vitro Studies
Research has indicated that this compound exhibits promising cytotoxic effects against several cancer cell lines. For instance, studies have reported the following IC50 values:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis |
| U-937 | 10.38 | Cytotoxic effects |
| A549 | 0.34 | Potent inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide against MCF-7 and U-937 cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
-
Enzyme Inhibition Studies :
- Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated effective inhibition at low micromolar concentrations, suggesting potential as a therapeutic agent in cancer treatment.
Comparative Analysis
To illustrate the unique properties of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | Benzamide derivative with fluoro substituent | Enhanced solubility properties |
| 4-chloro-N-[2-(tetrahydrofuran-2-y)-1H-benzimidazol-6-yl]benzenesulfonamide | Contains a sulfonamide group | Notable cytotoxic activity against cancer cell lines |
| Venetoclax | BCL-2 inhibitor | Used in blood cancer treatment; structurally distinct but shares sulfonamide motifs |
This table highlights the diversity within this chemical class while emphasizing the unique structural features of 4-fluoro-N-[2-(tetrahydrofuran-2-y)-1H-benzimidazol-5-y]benzamide that may confer distinct biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
